Product packaging for N-Isobutyrylcysteine(Cat. No.:CAS No. 124529-02-8)

N-Isobutyrylcysteine

Cat. No.: B045373
CAS No.: 124529-02-8
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-YFKPBYRVSA-N
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Description

N-Isobutyryl-L-cysteine is a synthetically modified cysteine derivative engineered to provide enhanced stability and specific reactivity for advanced biochemical research. Its primary research value lies in its dual-functional structure: the free thiol group of the cysteine backbone allows for selective conjugation and labeling of biomolecules, such as proteins and peptides, via disulfide bond formation or Michael addition, while the isobutyryl moiety protects the amine group, increasing metabolic stability and altering the compound's physicochemical properties. This makes it an invaluable tool in proteomics for studying protein structure and function, in drug discovery for the development of stable peptide-based therapeutics, and as a precursor or building block for the synthesis of more complex biochemical probes. Researchers utilize N-Isobutyryl-L-cysteine to investigate metabolic pathways of modified amino acids, to create stable antibody-drug conjugates (ADCs), and to explore novel strategies in bioconjugation chemistry where controlled and specific attachment is required. The compound offers a critical advantage by mitigating unwanted side reactions of the primary amine, thereby improving the efficiency and specificity of thiol-based labeling strategies. It is supplied as a high-purity reagent to ensure reproducible and reliable experimental results in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3S B045373 N-Isobutyrylcysteine CAS No. 124529-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154424
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124529-02-8
Record name N-Isobutyrylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Derivatization Approaches for N Isobutyryl L Cysteine

Established Chemical Synthesis Pathways of N-Isobutyryl-L-cysteine

The primary and most established method for synthesizing N-Isobutyryl-L-cysteine is through the N-monoacylation of L-cysteine. This reaction involves the nucleophilic attack of the α-amino group of L-cysteine on an activated isobutyryl group, typically from isobutyryl chloride or isobutyric anhydride. google.com

A critical aspect of this synthesis is controlling the reaction conditions to ensure selective N-acylation without significant S-acylation and to prevent racemization of the chiral center. google.com This is often achieved by using a biphasic solvent system and carefully maintaining the pH.

Key parameters for the synthesis include:

Acylating Agent : Isobutyryl chloride is commonly used. google.com

Solvent System : A mixture of water and a non-reactive organic solvent, such as methylene (B1212753) chloride or tert-butyl methyl ether, is employed. This system helps to dissolve the reagents and facilitate product separation. google.com

pH Control : An alkali carbonate, preferably potassium carbonate, is dissolved in the aqueous phase to act as a buffer, maintaining the pH between 8 and 9.5. This pH range is optimal for favoring N-acylation while minimizing side reactions like diacylation. google.com

Temperature : The reaction is typically initiated at a low temperature (e.g., -8°C to 8°C) during the addition of reagents and then allowed to proceed at room temperature (e.g., 20-25°C). google.com

Following the reaction, the product is isolated by acidifying the mixture to a pH below 1 with hydrochloric acid, which protonates the carboxylic acid group and allows for extraction into the organic phase. google.com The final product can then be crystallized, often with the addition of a non-polar solvent like petroleum ether, yielding high purity and good yields. google.com

A notable enzymatic synthesis pathway has also been discovered. Studies have shown that acyl-coenzyme A (CoA) synthetases, such as AcsA, can catalyze the formation of N-isobutyryl-L-cysteine when L-cysteine is used as a substrate instead of CoA. nih.govresearchgate.net This enzymatic reaction proceeds through the formation of an S-acyl-L-cysteine intermediate, followed by a chemical S→N acyl transfer to form the final N-acylated product. nih.gov

Parameter Chemical Synthesis Example 1 google.com Chemical Synthesis Example 2 google.com Enzymatic Synthesis (AcsA)
Starting Materials L-cysteine, Isobutyryl chlorideL-cysteine, Isobutyryl chlorideL-cysteine, Isobutyric acid, ATP
Solvent/Buffer Water/Methylene chloride, K2CO3Water/tert-Butyl methyl ether, K2CO3Tris-HCl buffer
Temperature -8°C to 25°C8°C to 25°CNot specified
pH Maintained at ~8-9.5Maintained at 9.5Not specified
Yield 84%80%Not applicable
Purity (HPLC) 99.5%98.1%Not applicable

Design and Synthesis of N-Isobutyryl-L-cysteine Conjugates and Prodrugs

The modification of the N-Isobutyryl-L-cysteine structure to create conjugates and prodrugs is a key strategy for enhancing its therapeutic potential and biological functionality.

Researchers have designed and synthesized novel conjugates of N-Isobutyryl-L-cysteine with 2-mercaptoethylamine (MEA), also known as cysteamine. chembionac.comresearchgate.net The synthesis of these conjugates aims to combine the properties of both molecules, potentially creating compounds with enhanced antioxidant and other biological activities. chembionac.comacs.org The design of these molecules has been explored in the context of developing potent anti-HIV and free-radical scavenging agents for use in human macrophages. chembionac.comresearchgate.netscilit.com

A primary driver for developing derivatives of L-cysteine is to improve its biological stability and bioavailability. For instance, N-acetyl-L-cysteine (NAC), a widely used mucolytic agent, is known to be biologically unstable and rapidly hydrolyzed in the body. google.com

In contrast, modifying the acyl group, as in N-Isobutyryl-L-cysteine, has been shown to dramatically improve these characteristics. google.com Metabolic studies have demonstrated that the branched isobutyryl group makes NIBC significantly more resistant to hydrolysis by cellular enzymes compared to the acetyl group in NAC. google.com This increased stability leads to much higher plasma concentrations after oral administration, suggesting that NIBC can reach target tissues, such as the lung, more effectively than NAC. google.com

The design of prodrugs is a common strategy in pharmaceutical development to optimize drug delivery and efficacy. acs.orgacs.org For cysteine-related compounds, prodrug approaches often involve masking the reactive thiol or carboxyl groups to improve absorption and distribution, with the active compound being released at the target site through enzymatic or chemical cleavage. google.comgoogle.comnih.gov The enhanced stability and bioavailability of NIBC make it a promising candidate for such prodrug strategies, aiming to deliver cysteine or related thiols for therapeutic benefit against conditions like oxidative stress. google.com

Compound Biological Stability (in vitro hydrolysis) Relative Plasma Concentration (in vivo)
N-acetyl-L-cysteineRapidly hydrolyzedLow
N-Isobutyryl-L-cysteineNot hydrolyzed to a measurable extentHigh (e.g., peaked at 10 µM in one study) google.com

N-Isobutyryl-L-cysteine/2-Mercaptoethylamine (MEA) Conjugates

Integration of N-Isobutyryl-L-cysteine in Nanomaterial Synthesis

The chiral nature and the presence of a thiol group make N-Isobutyryl-L-cysteine an excellent ligand for the synthesis and surface modification of various nanomaterials, particularly for imparting chirality and enhancing biocompatibility.

N-Isobutyryl-L-cysteine is widely used as a chiral stabilizing agent in the synthesis of gold nanoparticles (AuNPs) and gold nanoclusters (AuNCs). thno.orgnih.gov When NIBC molecules adsorb onto the surface of a gold core, they can induce chirality in the nanomaterial, a phenomenon known as ligand-induced chirality. thno.orgnih.gov This results in hybrid nanomaterials that exhibit optical activity, which can be measured using techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy. unige.chresearchgate.netacs.orgunige.ch

The synthesis typically involves the reduction of a gold salt (e.g., tetrachloroauric acid) in the presence of N-Isobutyryl-L-cysteine. acs.orguwec.edu The thiol group of NIBC forms a strong bond with the gold surface, creating a protective monolayer. rsc.org The conformation of the adsorbed NIBC is crucial for the resulting chiroptical properties. Studies combining VCD spectroscopy and density functional theory calculations suggest that the NIBC molecule adopts a preferential conformation where its carboxylate group interacts with the gold surface in addition to the sulfur atom. acs.org This "chiral footprint" distorts the surface of the metal core, which is considered a key mechanism for the transfer of chirality from the ligand to the nanoparticle. mdpi.com

These chiral AuNPs, with well-defined sizes often below 2 nm, can be separated into discrete compounds using techniques like polyacrylamide gel electrophoresis (PAGE). unige.chunige.ch The resulting size-selected nanoclusters exhibit quantized electronic structures and distinct chiroptical signatures. acs.orgunige.ch

N-Isobutyryl-L-cysteine and its enantiomer are also utilized in the synthesis and surface modification of semiconductor nanocrystals, or quantum dots (QDs). thno.orgnih.gov For instance, chiral mercury sulfide (B99878) (β-HgS) QDs have been synthesized in a one-pot method by introducing N-isobutyryl-L(D)-cysteine into the reaction mixture. thno.orgnih.gov

The surface modification of QDs with chiral ligands like NIBC serves several purposes:

Inducing Chirality : Similar to metal nanoclusters, the chiral ligand can impart chiroptical properties to the QDs. thno.org

Enhancing Biocompatibility : The ligand shell can improve the stability and water solubility of the QDs, making them more suitable for biological applications. thno.orgnih.gov

Providing Selective Recognition : The modified surface can enhance the selective recognition capabilities of the QDs. For example, surfaces modified with N-isobutyryl-L-cysteine have shown different adsorption affinities for biological molecules like DNA compared to surfaces modified with the D-enantiomer. rsc.org

This surface functionalization strategy is a straightforward approach to creating chiral QDs from achiral semiconductor materials, opening possibilities for their use in chirality-based sensing and bioimaging. thno.orgmdpi.com

Pharmacokinetic and Biotransformation Dynamics of N Isobutyryl L Cysteine

In Vivo Metabolic Stability and Resistance to Hydrolysis

N-Isobutyryl-L-cysteine demonstrates remarkable resistance to metabolic breakdown, a characteristic that sets it apart from other cysteine derivatives. google.comgoogleapis.com In vitro studies using rat tissue homogenates from the liver, intestinal mucosa, and lungs showed that NIBC was not hydrolyzed to any measurable degree. google.comgoogleapis.com This is in stark contrast to N-Acetyl-L-cysteine (NAC), which was found to be rapidly hydrolyzed into L-cysteine under the same conditions. google.comgoogleapis.com

The hydrolysis of NAC predominantly occurs in the cytosolic cell compartment and is thought to be mediated by acyl-CoA transferases. google.comgoogleapis.com The structural configuration of NIBC, specifically its branched isobutyryl group, confers a high degree of biological stability by preventing this enzymatic hydrolysis. google.comgoogleapis.com This inherent resistance to breakdown is a critical factor in its pharmacokinetic profile, allowing the intact molecule to persist longer in the biological system. google.com

Bioavailability and Systemic Distribution Profiles

The metabolic stability of N-Isobutyryl-L-cysteine is directly correlated with its enhanced bioavailability. google.comgoogleapis.com Following oral administration, NIBC achieves significantly higher plasma concentrations than less stable derivatives. google.com In studies with healthy human volunteers who ingested an equimolar amount of NIBC and NAC, the peak plasma concentration for NIBC reached 10 μM. googleapis.com

Animal studies further corroborate these findings. When administered directly into the intestines of anesthetized rats, NIBC reached "considerable concentrations" in the plasma, a direct consequence of its resistance to in-vitro hydrolysis. google.comgoogleapis.com This high systemic availability suggests that NIBC is effectively distributed throughout the body. It is presumed that the compound can reach target tissues, such as the lungs, to a much greater extent than NAC, whose bioavailability is limited by its rapid metabolism. google.comgoogleapis.com

Comparative Pharmacokinetic Superiority over N-Acetyl-L-cysteine

The pharmacokinetic advantages of N-Isobutyryl-L-cysteine are most evident when directly compared to N-Acetyl-L-cysteine. Metabolic studies have demonstrated that NIBC is "much more biologically stable" than the therapeutically used NAC. google.com This stability translates into dramatically improved bioavailability. google.comgoogleapis.com The modification of the acyl moiety from the simple acetyl group in NAC to the branched isobutyryl group in NIBC is the key structural change responsible for this enhancement. google.comgoogleapis.com

Molecular and Cellular Mechanisms of N Isobutyryl L Cysteine Bioactivity

Modulation of Cellular Redox Homeostasis

NIBC plays a crucial role in maintaining cellular redox homeostasis, which is the balance between reactive oxygen species (ROS) and the cell's antioxidant defense systems. It achieves this through both direct and indirect antioxidant actions.

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

NIBC has been shown to possess direct free-radical scavenging capabilities. researchgate.net This activity is attributed to the thiol group (-SH) within its structure, which can donate a hydrogen atom to neutralize highly reactive free radicals. google.com Studies have utilized various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, to evaluate its antioxidant capacity. researchgate.net The results from these assays indicate that NIBC and its derivatives exhibit significant free radical-scavenging activities. researchgate.net In some cases, its scavenging ability has been reported to be superior to that of the more commonly known N-acetyl-L-cysteine (NAC). This direct interaction with ROS helps to mitigate oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the body to detoxify these reactive products. google.com

Indirect Enhancement of Endogenous Antioxidant Systems

Beyond its direct scavenging effects, NIBC contributes to the cell's own antioxidant defenses. This indirect mechanism is a key component of its bioactivity.

A primary mechanism of NIBC's indirect antioxidant effect is its role as a precursor to L-cysteine, which is a rate-limiting amino acid for the synthesis of intracellular glutathione (B108866) (GSH). nih.govresearchgate.net Glutathione is a critical endogenous antioxidant that plays a central role in cellular protection against oxidative damage. nih.gov The synthesis of GSH occurs in two enzymatic steps, with the first, catalyzed by glutamate-cysteine ligase, being dependent on the availability of cysteine. nih.gov By supplying L-cysteine, NIBC effectively boosts the intracellular pool of GSH. nih.gov This is particularly important under conditions of oxidative stress where GSH levels can become depleted. plos.org

NIBC can also influence the activity of key antioxidant enzymes that are essential for detoxifying ROS. These enzymes include superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase.

Superoxide Dismutase (SOD): SODs are a family of enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.com While direct studies on NIBC's effect on SOD are limited, some research on farnesyl-L-cysteine analogs, including the N-isobutyryl derivative, has shown they can block superoxide release in certain cell types. nih.gov By reducing the initial burst of superoxide, NIBC may indirectly lessen the burden on SOD enzymes.

Glutathione Peroxidase (GPx): GPx enzymes are crucial for reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, using reduced glutathione (GSH) as a cofactor. plos.org By increasing the intracellular availability of GSH, NIBC supports the function of GPx. nih.gov Recent studies on the related compound N-acetyl-L-cysteine (NAC) have shown that it can avert a form of cell death called ferroptosis by acting as a substrate for GPX4, a specific type of glutathione peroxidase. nih.gov

Contribution to Intracellular Glutathione (GSH) Levels

Anti-Inflammatory Signaling Pathway Interventions

In addition to its antioxidant effects, NIBC exhibits anti-inflammatory properties by intervening in key signaling pathways that regulate the inflammatory response. google.comgoogleapis.com

Inhibition of Nuclear Factor-kappa B (NF-κB) Activation

A significant aspect of NIBC's anti-inflammatory action is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB). dovepress.com NF-κB is a protein complex that acts as a transcription factor and plays a central role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. nih.govmdpi.com

Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Various stimuli, including oxidative stress and pro-inflammatory cytokines, can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. nih.gov Once in the nucleus, it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. nih.gov

Agents that control the biosynthesis of glutathione, such as NIBC, can affect the activation of NF-κB. dovepress.com By modulating the cellular redox state and reducing oxidative stress, NIBC can interfere with the signaling cascade that leads to NF-κB activation. dovepress.com This inhibition helps to downregulate the expression of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect. mdpi.com

Downregulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-6, Interleukin-8, Tumor Necrosis Factor-alpha)

Research indicates that N-Isobutyryl-L-cysteine and its derivatives can influence the production of pro-inflammatory cytokines, which are signaling molecules that play a key role in inflammation. amegroups.orgnih.gov Cytokines are a broad category of small proteins that are important in cell signaling. wikipedia.org In the context of inflammation, pro-inflammatory cytokines are produced by activated macrophages and are involved in the upregulation of inflammatory reactions. wikipedia.org

Studies involving gold nanoclusters protected with N-isobutyryl-L-cysteine have demonstrated a downregulation of overexpressed Tumor Necrosis Factor-alpha (TNF-α). amegroups.org TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction. wikipedia.org Similarly, the related compound N-acetyl-L-cysteine (NAC) has been shown to inhibit the expression of Interleukin-8 (IL-8) in bronchial epithelial cells. nih.gov IL-8 is a chemokine and pro-inflammatory cytokine. mdpi.com While some studies on NAC have shown it to down-regulate pro-inflammatory cytokines like Interleukin-6 (IL-6) and TNF-α, other studies have reported an up-regulation of pro-inflammatory cytokines. nih.govplos.org

The table below summarizes the effects of N-acyl-cysteine derivatives on the production of specific pro-inflammatory cytokines based on available research.

CytokineEffect of N-acyl-cysteine derivativesResearch Context
Interleukin-6 (IL-6) Downregulation by high-dose N-acetyl-L-cysteine. plos.orgInhibition of pro-inflammatory cytokine expression in activated macrophages. plos.org
Interleukin-8 (IL-8) Inhibition by N-acetyl-L-cysteine. nih.govInhibition of bleomycin-induced IL-8 secretion by bronchial epithelial cells. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Downregulation by N-isobutyryl-L-cysteine-protected gold nanoclusters. amegroups.orgAnti-inflammatory effects in vitro and in vivo. amegroups.org

Modulation of Inflammatory Mediator Release

N-Isobutyryl-L-cysteine is part of a broader class of thiol compounds that can modulate inflammatory responses. nih.gov Thiol compounds, such as N-acetyl-L-cysteine and N-isobutyrylcysteine, can supply cysteine for the synthesis of glutathione (GSH), a major intracellular antioxidant. nih.gov Oxidative stress, which is an imbalance between oxidants and antioxidants, is a key component of inflammation and can activate transcription factors that regulate the genes for pro-inflammatory mediators. nih.gov

By influencing the cellular redox state through glutathione synthesis, these compounds can modulate the release of various inflammatory mediators. nih.gov The regulation of inflammatory mediator release is a complex process involving multiple signaling pathways. mdpi.com For instance, the NF-κB signaling pathway is a key regulator of the release of pro-inflammatory mediators such as nitric oxide and various cytokines. mdpi.com

Specific Enzyme and Receptor Interaction Profiles

The bioactivity of N-Isobutyryl-L-cysteine is also defined by its interactions with specific enzymes and cellular receptors.

Role in Enzymatic Amide Bond Formation (e.g., via Acyl-CoA Synthetase)

An unexpected discovery revealed that Acyl-CoA synthetase can catalyze the formation of an amide bond to produce N-isobutyryl-L-cysteine. nih.govresearchgate.net This was surprising because Acyl-CoA synthetase typically catalyzes the formation of a carbon-sulfur bond. nih.gov The proposed mechanism involves the enzymatic formation of S-acyl-L-cysteine as an intermediate, followed by a chemical S → N acyl transfer, resulting in the formation of the amide bond in N-isobutyryl-L-cysteine. nih.gov This novel peptide synthesis mechanism involves both an enzymatic reaction and a subsequent chemical reaction. nih.gov This finding challenges the traditional understanding of the enzymatic specificity of adenylate-forming enzymes, which includes Acyl-CoA synthetases. nih.gov

Effects on Neurokinin A Production

Currently, there is no direct evidence in the provided search results to suggest that N-Isobutyryl-L-cysteine has a direct effect on the production of Neurokinin A. Neurokinin A is a tachykinin peptide that plays a role in various physiological processes, including neuroendocrine functions. nih.gov

Receptor-Mediated Actions (e.g., Histamine (B1213489) H1 Receptor Dysfunction)

Gold nanoclusters modified with N-isobutyryl-L-cysteine have been shown to exert anti-obesity effects by modulating histamine H1 receptor signaling. bohrium.com In a rat model of olanzapine-induced obesity, these nanoclusters inhibited the dysfunction of the histamine H1 receptor caused by the medication. bohrium.com The histamine H1 receptor is involved in energy homeostasis in the hypothalamus. bohrium.com

Regulation of Proopiomelanocortin Signaling

In the same study on olanzapine-induced obesity, gold nanoclusters modified with N-isobutyryl-L-cysteine were found to inhibit the olanzapine-induced dysfunction of proopiomelanocortin (POMC) signaling. bohrium.com POMC neurons in the hypothalamus are crucial for regulating food intake and energy expenditure. researchgate.net The N-terminal region of POMC contains a sorting signal for the regulated secretory pathway. nih.gov By reversing the inhibition of POMC signaling, the N-isobutyryl-L-cysteine-modified nanoclusters helped to reduce hyperphagia (excessive eating). bohrium.com

The table below details the specific enzyme and receptor interactions of N-Isobutyryl-L-cysteine and its derivatives.

Enzyme/ReceptorInteraction with N-Isobutyryl-L-cysteine or its derivativesOutcome
Acyl-CoA Synthetase Serves as a substrate for amide bond formation. nih.govresearchgate.netSynthesis of N-Isobutyryl-L-cysteine. nih.govresearchgate.net
Histamine H1 Receptor Inhibition of olanzapine-induced dysfunction by N-isobutyryl-L-cysteine-modified gold nanoclusters. bohrium.comContributes to anti-obesity effects. bohrium.com
Proopiomelanocortin (POMC) Signaling Inhibition of olanzapine-induced dysfunction by N-isobutyryl-L-cysteine-modified gold nanoclusters. bohrium.comReduction of hyperphagia. bohrium.com

Impact on Uncoupling Protein-1 Signaling

Uncoupling Protein-1 (UCP1), located in the inner mitochondrial membrane of brown adipose tissue, is central to non-shivering thermogenesis. oroboros.at It functions by creating a proton leak across the membrane, dissipating the proton motive force that would otherwise be used for ATP synthesis, and releasing the energy as heat. oroboros.atnih.govwikipedia.org The activation of UCP1 is typically triggered by adrenergic stimulation, which initiates a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), leading to the liberation of fatty acids that activate UCP1. oroboros.atnih.gov

Research has demonstrated that N-Isobutyryl-L-cysteine (NIBC), particularly when used as a modifying agent for gold nanoclusters (AuNCs), can influence this pathway. bohrium.comsciencegate.app In a rat model of obesity induced by the antipsychotic drug olanzapine (B1677200), AuNCs modified with NIBC were found to prevent and reverse obesity and improve glucose metabolism. bohrium.com The mechanism for this anti-obesity function involves reversing the olanzapine-induced inhibition of Uncoupling Protein-1 signaling, thereby increasing thermogenesis. bohrium.comsciencegate.appresearchgate.net These NIBC-modified AuNCs were shown to enhance thermogenesis through the UCP-1 signaling pathway, highlighting a significant bioactivity of the compound in metabolic regulation.

The table below summarizes the effects observed in a rat model, demonstrating the impact of NIBC-modified AuNCs on key obesity-related markers.

Treatment GroupWeight ChangeGlucose Metabolism ProfileUCP-1 Signaling
Olanzapine OnlyIncreaseImpairedInhibited
Olanzapine + NIBC-AuNCsPrevented/Reversed IncreaseImprovedInhibition Reversed

This table is generated based on findings that NIBC-modified AuNCs prevented and reversed olanzapine-induced obesity, improved glucose metabolism, and reversed the inhibition of UCP-1 signaling. bohrium.com

Chiral Specificity and Enantiomeric Biological Effects

N-Isobutyryl-L-cysteine is a chiral molecule, a property that is fundamental to its biological interactions. Chirality, or the "handedness" of a molecule, dictates that enantiomers (non-superimposable mirror images) can have vastly different effects within a biological system, which is itself composed of chiral molecules like L-amino acids and D-sugars. acs.orgrsc.org NIBC's effectiveness as a chiral derivatizing agent for separating amino acid enantiomers is a testament to its pronounced chiral nature. sigmaaldrich.com

Stereospecific Interactions with Biological Targets

The different spatial arrangements of NIBC's enantiomers (L-NIBC and D-NIBC) lead to stereospecific interactions with various biological targets. This has been clearly demonstrated in studies involving cell-surface interactions. When immune cells like macrophages and neutrophils were exposed to surfaces modified with NIBC enantiomers, their behavior differed significantly. acs.org Both cell types showed greater adhesion and spreading on surfaces coated with L-NIBC compared to those coated with D-NIBC. mdpi.com This suggests a difference in biocompatibility between the two chiral surfaces. acs.org

This stereoselectivity is not limited to cells. The interaction of NIBC with the drug L-methotrexate also shows a clear chiral preference. rsc.orgrsc.org Studies using electrochemical methods on NIBC-modified gold electrodes revealed a significantly larger current response for the L-NIBC interface when interacting with L-methotrexate, indicating a stronger, more compatible interaction. rsc.orgrsc.org These stereoselective effects are attributed to the distinct steric structures of the enantiomers, which result in different chiral matching through electrostatic forces, hydrogen bonding, and van der Waals interactions. rsc.org

Chiral SurfaceInteraction with MacrophagesInteraction with L-methotrexate (Electrochemical Response)
L-NIBC Higher adhesion and spreading mdpi.comLarger peak current, suggesting stronger interaction rsc.orgrsc.org
D-NIBC Lower adhesion mdpi.comSmaller peak current rsc.orgrsc.org

This table illustrates the differential interactions of NIBC enantiomers with biological targets based on published research findings.

Chiral Recognition in Biomolecular Systems (e.g., DNA, Proteins)

The ability to distinguish between chiral forms extends to interactions with fundamental biomolecules like DNA and proteins. Research has consistently reported stereospecific interactions between NIBC enantiomers and DNA. researchgate.net When long-chain DNA molecules were studied, they exhibited a markedly stronger interaction with gold surfaces coated with L-NIBC than with those coated with D-NIBC. acs.org

Interestingly, the nature of the interaction can depend on the specifics of the biomolecule. For instance, while the binding interaction of short-chain DNA is also stronger with the L-NIBC surface, the subsequent efficiency of DNA hybridization with a complementary strand is higher on the D-NIBC surface. acs.org This demonstrates a complex chiral recognition mechanism that goes beyond simple binding affinity.

The structural basis for NIBC's potent chiral recognition capabilities lies in its molecular architecture. The branched isobutyryl group creates significant steric hindrance. This steric bulk amplifies the energetic differences between the diastereomeric complexes that NIBC forms with the enantiomers of another chiral molecule, making it easier to distinguish between them. This principle underpins its use in creating chiral self-assembled monolayers (SAMs) for studying enantioselective surface interactions. researchgate.net The interaction with proteins, such as gamma-globulin, is also influenced by the large hydrophobic N-isobutyryl group and its associated steric effects. researchgate.net

BiomoleculeInteraction with L-NIBC SurfaceInteraction with D-NIBC Surface
Long-Chain DNA Much stronger interaction acs.orgWeaker interaction acs.org
Short-Chain DNA Stronger binding interaction acs.orgWeaker binding interaction acs.org
Short-Chain DNA Hybridization Lower efficiency acs.orgHigher efficiency acs.org

This table summarizes the complex and stereospecific interactions observed between NIBC-modified surfaces and DNA molecules. acs.org

Preclinical Efficacy and Therapeutic Potential of N Isobutyryl L Cysteine

Applications in Oxidative Stress-Related Conditions

Protection Against Lung Injury Models

While direct studies on N-Isobutyryl-L-cysteine for lung injury are limited, research on related thiol compounds like N-acetyl-L-cysteine (NAC) provides a basis for its potential application. nih.gov Oxidative stress is a key factor in the development of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.gov Antioxidant therapies are therefore considered a promising approach. nih.gov In a rat model of ALI induced by endotoxin, NAC was found to significantly reduce lung permeability and lipid peroxidation, which are markers of lung injury. nih.gov This protective effect is attributed to its role as a free radical scavenger and an inhibitor of the neutrophil oxidative burst. nih.gov Although NAC did not prevent the influx of neutrophils into the lungs, it did reduce their activation. nih.gov Another thiol compound, N-isobutyrylcysteine, was tested in individuals with Chronic Obstructive Pulmonary Disease (COPD), but it did not show a significant effect on respiratory exacerbations. copdfoundation.org

Mitigation of Hepatic Oxidative Damage (as inferred from N-acetyl-L-cysteine studies)

N-acetyl-L-cysteine (NAC) is a well-established precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. scienceopen.com Depletion of intracellular GSH is a critical factor in the progression of drug-induced liver injury (DILI). scienceopen.com Preclinical studies have demonstrated that NAC can protect the liver from oxidative damage by restoring GSH levels. scienceopen.commdpi.com In animal models of nonalcoholic fatty liver disease (NAFLD), NAC treatment has been shown to reduce hepatic lipid accumulation, oxidative stress, and inflammation. nih.govresearchgate.net It achieves this by regulating fatty acid scavenger molecules and key transcription factors involved in lipid metabolism. researchgate.net Furthermore, NAC has been shown to lower serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key markers of liver injury, in preclinical NAFLD models. nih.govresearchgate.net While these findings are based on NAC, they suggest a potential therapeutic role for other cysteine derivatives like N-Isobutyryl-L-cysteine in mitigating hepatic oxidative damage, warranting further investigation.

Antimicrobial Research

Antifungal Spectrum of Activity

Research into the antifungal properties of N-Isobutyryl-L-cysteine has shown some activity against Scedosporium species, which are emerging fungal pathogens known for their resistance to conventional antifungal drugs. researchgate.netnih.govnih.gov In one study, N-Isobutyryl-L-cysteine demonstrated antifungal activity against a single strain of Scedosporium aurantiacum. researchgate.netresearchgate.net However, other cysteine derivatives, such as L-cysteine-methyl ester hydrochloride, were found to be more broadly effective against Scedosporium species. researchgate.netresearchgate.net

Table 1: Antifungal Activity of Cysteine Derivatives against Scedosporium Species

CompoundEfficacy against Scedosporium spp.Reference
N-Isobutyryl-L-cysteine Active against one Scedosporium aurantiacum strain researchgate.netresearchgate.net
D-cysteine Ineffective researchgate.net
L-cysteine Ineffective researchgate.net
N-isobutyryl-D-cysteine Ineffective researchgate.net
L-cysteine-methyl ester hydrochloride Most effective among the tested derivatives researchgate.net

This table is based on in vitro studies and summarizes the comparative efficacy of different cysteine derivatives.

N-Isobutyryl-L-cysteine has demonstrated inhibitory effects against various fungi belonging to the class Zygomycetes, including members of the order Mucorales. researchgate.netnih.gov In vitro studies have shown that N-Isobutyryl-L-cysteine can reduce the hyphal growth of Mucorales species, with minimum effective concentrations (MEC) ranging from 0.625 to 10 mM. researchgate.net Treatment with N-Isobutyryl-L-cysteine also resulted in significant changes in the colony morphology of sensitive species. nih.gov The research investigated the impact of several cysteine derivatives on the germination of sporangiospores and hyphal extension in 20 different fungal isolates from 16 genera. nih.gov The findings suggest a potential therapeutic application for cysteine and its derivatives, including N-Isobutyryl-L-cysteine, against fungal infections caused by Zygomycetes. nih.gov

Table 2: Inhibitory Effects of N-Isobutyryl-L-cysteine on Zygomycetes/Mucorales

Fungal GroupEffectConcentration Range (MEC)Reference
Mucorales spp. Reduced hyphal growth, change in colony morphology0.625-10 mM researchgate.net
Zygomycetes Inhibition of sporangiospore germination and hyphal extension0.625-10 mM nih.gov

This table summarizes the observed in vitro inhibitory effects of N-Isobutyryl-L-cysteine on the growth and development of Zygomycetes and Mucorales.

Synergy with Established Antifungal Agents

Research has shown that while N-Isobutyryl-L-cysteine (NILC) on its own may have limited antifungal activity against certain fungal species, its potential in combination therapies is an area of interest. researchgate.netresearchgate.net For instance, one study found that NILC only showed activity against a single strain of Scedosporium aurantiacum when used alone. researchgate.netresearchgate.net However, related cysteine derivatives have demonstrated synergistic interactions with conventional antifungal drugs. For example, L-cysteine-methyl ester hydrochloride was found to interact synergistically with established agents like amphotericin B, caspofungin, terbinafine, and voriconazole. researchgate.netresearchgate.net This suggests a potential, yet-to-be-fully-explored, role for cysteine derivatives like NILC in enhancing the efficacy of existing antifungal treatments. The primary mechanism of synergy often involves targeting different but complementary pathways essential for fungal survival. nih.gov For example, combining an agent that disrupts the cell membrane, like amphotericin B, with one that inhibits a metabolic pathway could lead to a more potent antifungal effect. nih.govnih.gov

Investigated Modes of Antifungal Action (e.g., Ergosterol (B1671047) Production)

The primary mode of action for many antifungal drugs involves the disruption of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption increases membrane permeability, leading to cell death. nih.govnih.gov While direct, extensive research on N-Isobutyryl-L-cysteine's specific impact on ergosterol is limited, studies on related cysteine compounds provide insight. L-cysteine has been reported to reduce the ergosterol production in the fungus Inonotus obliquus. researchgate.net Furthermore, cysteine and its derivatives have been shown to inhibit the germination of sporangiospores and reduce hyphal growth in various fungi, including species from the order Mucorales. researchgate.netresearchgate.net These effects, including changes in colony morphology, point towards mechanisms that interfere with fundamental fungal growth and structural processes, which often involve the ergosterol pathway. researchgate.netresearchgate.net

Antiviral Properties (e.g., Anti-HIV Activity in Human Monocyte-Derived Macrophages)

N-Isobutyryl-L-cysteine and its related analogues have been evaluated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). In vitro studies focusing on human monocyte-derived macrophages (MDM), a key reservoir for HIV in the body, have shown that certain derivatives can inhibit HIV replication. acs.orgplos.org The mechanism of this anti-HIV activity is linked to the antioxidant properties of these compounds. acs.org A study synthesizing a series of analogues found that the efficacy of the S-substituents was ranked, with isobutyryl showing notable, though not the highest, activity in inhibiting the virus. acs.orgacs.org These findings suggest a potential therapeutic role for such compounds in managing HIV, especially given their ability to target the virus within macrophage reservoirs. sci-hub.se

Neurological and Neuroprotective Research

The role of cysteine and its derivatives in the central nervous system is a significant area of research, focusing on their potential to protect neurons and modulate neural activity.

Impact on Neuronal Growth and Viability

Research into the effects of cysteine enantiomers on neuronal cells has yielded complex results. Studies have shown that while L-cysteine can act as a neuroprotective antioxidant, elevated levels may be detrimental to neuronal attachment and growth. acs.org In one study, adult neurons cultured on surfaces with L-cysteine showed reduced growth and signs of degeneration. acs.org Conversely, N-Isobutyryl-L-cysteine has been used to protect gold nanoclusters, which have demonstrated neuroprotective effects. amegroups.org These L-NIBC-protected nanoclusters were able to cross the blood-brain barrier and exert a direct protective effect on neurons, improving cell survival rates in models of neuronal injury. amegroups.orgrsc.org This suggests that while the base molecule's effects can be complex, its use as a component in advanced therapeutic systems holds promise for enhancing neuronal viability.

Role in Brain Redox Homeostasis and Neurotransmission

Cysteine and its derivatives are central to maintaining redox balance in the brain. nih.govnih.gov The brain's high metabolic rate generates significant oxidative stress, which must be neutralized by antioxidants to prevent neuronal damage. nih.gov Cysteine is a critical precursor for the synthesis of glutathione (GSH), the body's major antioxidant. mdpi.comdrugbank.com By supplying cysteine, compounds like N-Isobutyryl-L-cysteine can support GSH production, thereby protecting brain cells from oxidative damage associated with neurodegenerative diseases. nih.govmdpi.com

Furthermore, the regulation of the cystine/glutamate (B1630785) antiporter (system xc−) by cysteine derivatives directly links redox homeostasis with neurotransmission. nih.gov The release of glutamate via this antiporter can influence synaptic transmission. semanticscholar.org This dual role—acting as an antioxidant precursor and modulating neurotransmitter levels—positions cysteine derivatives as important molecules in maintaining brain health and function. nih.govnih.gov

Metabolic and Endocrine System Investigations

Anti-Obesity Effects and Glucose Metabolism Improvement

N-Isobutyryl-L-cysteine (NIBC) has been investigated for its potential therapeutic effects on metabolic disorders, particularly in the context of obesity and glucose homeostasis. Research has explored its role when combined with gold nanoclusters (AuNCs), demonstrating significant effects in preclinical models.

In a notable study using a rat model, AuNCs modified with N-isobutyryl-L-cysteine were shown to not only prevent but also reverse obesity. nih.govnih.govbohrium.com This intervention also led to an improvement in the glucose metabolism profile of the rats. nih.govnih.govbohrium.com The anti-obesity function is linked to several mechanisms, including the reduction of hyperphagia (excessive eating) and an increase in thermogenesis (heat production). nih.govresearchgate.net Specifically, the NIBC-modified AuNCs were found to reverse the inhibition of uncoupling-protein-1 (UCP-1) signaling, which plays a key role in increasing thermogenesis. nih.govresearchgate.net These findings suggest a potential application for NIBC-based nanodrugs in addressing general obesity. nih.gov

Table 1: Effects of NIBC-Modified Gold Nanoclusters on Metabolic Parameters in Rats

Parameter Observation Mechanism Citation
Body Weight Completely prevented and reversed obesity. Reduced hyperphagia through inhibition of histamine (B1213489) H1 receptor and proopiomelanocortin signaling dysfunction. nih.gov, researchgate.net, bohrium.com
Glucose Metabolism Improved glucose metabolism profile; reduced blood glucose concentration. Potential to reduce glucose metabolism disorder. nih.gov, nih.gov, bohrium.com
Adipose Tissue Decreased peripheral mesenteric fat. Increased thermogenesis via reversal of uncoupling-protein-1 (UCP-1) inhibition. nih.gov, bohrium.com
Thermogenesis Markers Reversed the reduction of UCP-1, PGC-1α, PPAR-α, and PPAR-γ expression in brown adipose tissue (BAT). Enhancement of thermogenesis. nih.gov

Impact on Drug-Induced Metabolic Dysregulation (e.g., Olanzapine-Induced Obesity)

A significant area of preclinical investigation for N-Isobutyryl-L-cysteine has been its efficacy in counteracting metabolic side effects induced by certain pharmaceuticals, such as the atypical antipsychotic olanzapine (B1677200). Olanzapine is known for its high potential to cause weight gain and metabolic dysregulation in patients. nih.govresearchgate.net

In a rat model of olanzapine-induced obesity, gold nanoclusters (AuNCs) modified by N-isobutyryl-L-cysteine demonstrated a complete ability to prevent and reverse the condition. nih.govnih.govresearchgate.net This effect was dose- and time-dependent. bohrium.com The study revealed that the AuNCs exert their anti-obesity effects by targeting the mechanisms underlying olanzapine's metabolic impact. nih.gov They were found to inhibit the olanzapine-induced dysfunction of histamine H1 receptor and proopiomelanocortin (POMC) signaling, which helps to reduce hyperphagia. nih.govresearchgate.net Furthermore, the NIBC-modified AuNCs reversed the suppression of thermogenic markers in brown adipose tissue caused by olanzapine, including UCP-1, PGC-1α, PPAR-α, and PPAR-γ. nih.gov These findings highlight the potential of NIBC-based nanodrugs as a candidate for treating drug-induced obesity. nih.govresearchgate.net

Table 2: Research Findings on NIBC-Modified AuNCs in Olanzapine-Induced Obesity Model

Finding Detailed Outcome in Rat Model Implicated Mechanism Citation
Weight Gain Prevention Co-treatment with NIBC-AuNCs significantly reduced olanzapine-induced weight gain. Inhibition of olanzapine-induced hyperphagia. nih.gov, bohrium.com
Reversal of Obesity NIBC-AuNCs were able to reverse established obesity in rats treated with olanzapine. Modulation of histamine H1 receptor and POMC signaling. nih.gov, bohrium.com
Glucose Metabolism High-dose co-treatment with NIBC-AuNCs reduced blood glucose concentration and the area under the curve (AUC) for glucose compared to olanzapine alone. Amelioration of olanzapine-induced glucose metabolism disorder. bohrium.com
Thermogenesis Co-treatment significantly reversed the olanzapine-induced downregulation of UCP-1, PGC-1α, PPAR-α, and PPAR-γ protein expression. Reversal of olanzapine-induced inhibition of thermogenesis. nih.gov

Pulmonary Disease Models (e.g., Chronic Obstructive Pulmonary Disease)

N-Isobutyryl-L-cysteine has been evaluated as a potential therapeutic agent for Chronic Obstructive Pulmonary Disease (COPD), primarily due to its properties as a thiol compound, similar to N-acetyl-L-cysteine (NAC). googleapis.comnih.gov Thiols are investigated in COPD for their antioxidant and mucolytic capabilities. nih.govnih.gov NIBC was specifically designed to offer improved biological stability and higher bioavailability compared to NAC, with one report indicating its oral bioavailability could be as high as 80%. googleapis.comnih.gov

In a preclinical rat model, N-isobutyryl-L-cysteine demonstrated a protective effect against lung edema induced by exposure to pure oxygen, a model for oxidative stress-related lung injury. googleapis.com Its protective capacity was found to be slightly better than that of N-acetyl-L-cysteine when administered intravenously. googleapis.com

Despite these promising preclinical characteristics, the performance of N-isobutyryl-L-cysteine in a clinical setting for COPD was not as favorable. A study involving 637 individuals with COPD, conducted over a six-month period, found that NIBC had no effect on the rate of respiratory exacerbations when compared to a placebo. nih.govnih.govcopdfoundation.org This outcome led researchers to suggest that simple thiol repletion might not be the primary mechanism through which other agents like NAC reduce exacerbations in COPD. nih.govcopdfoundation.org Consequently, its potential therapeutic role in the amelioration of COPD has been questioned. nih.gov

Table 3: Summary of N-Isobutyryl-L-cysteine Investigations in Pulmonary Models

Model Type Key Findings Conclusion Citation
Preclinical (Rat) Showed slightly better protection against oxygen-induced lung edema than N-acetyl-L-cysteine (NAC). Potentially effective against oxidative stress in the lung. googleapis.com
Clinical (Human) In a 6-month trial with 637 COPD patients, NIBC did not reduce exacerbation rates compared to placebo. Failed to demonstrate clinical efficacy for reducing COPD exacerbations, questioning its therapeutic potential for this indication. nih.gov, nih.gov, copdfoundation.org

Advanced Research Methodologies and Analytical Applications

Spectroscopic and Microscopic Techniques in Structural and Conformational Analysis

The unique structural and chiral properties of N-Isobutyryl-L-cysteine (NIBC) make it a subject of interest for advanced analytical techniques aimed at elucidating molecular structure, conformation, and surface interactions. Spectroscopic and microscopic methods have been particularly insightful in this regard.

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy has proven to be a powerful tool for confirming the chirality and determining the structure of NIBC, especially when adsorbed on metal surfaces. chimia.ch Studies on gold nanoparticles protected with NIBC have demonstrated that these nanoparticles exhibit measurable optical activity. The VCD spectra of nanoparticles coated with the L- and D-enantiomers of NIBC show a mirror-image relationship, providing definitive proof of the chirality transfer from the molecule to the nanoparticle system. chimia.chunige.chresearchgate.net

In conjunction with VCD, Infrared (IR) spectroscopy provides complementary information about the molecular vibrations. The IR spectra of gold nanoparticles coated with either the L- or D-enantiomer of NIBC are identical, as expected. chimia.chunige.chacs.org Analysis of the IR spectra of NIBC-coated gold nanoclusters reveals the disappearance of the S-H stretching vibration (around 2500-2600 cm⁻¹), indicating that the NIBC molecules are anchored to the gold surface through a Au-S bond. sioc-journal.cn

Density Functional Theory (DFT) calculations are often employed to correlate experimental VCD and IR spectra with theoretical predictions, enabling a detailed understanding of the conformation and adsorption geometry of NIBC on the gold surface. chimia.chuwec.edu These calculations have suggested that the most stable conformation involves an interaction between the carboxylate group of NIBC and the gold nanoparticle, indicating a two-point anchoring mechanism (Au-S and Au-carboxylate). chimia.ch This structural information is crucial for understanding the properties and functions of NIBC-modified surfaces.

A comparison of experimental and calculated spectra for NIBC on gold nanoparticles has shown a good match for specific conformers, allowing for the determination of the predominant structure of the adsorbed molecules. chimia.chunige.ch

Interactive Data Table: Key Spectroscopic Findings for N-Isobutyryl-L-cysteine on Gold Nanoparticles

Spectroscopic TechniqueKey ObservationStructural ImplicationCitation
VCD Mirror-image spectra for L- and D-enantiomersConfirms chirality transfer to nanoparticles chimia.ch, unige.ch, researchgate.net
IR Disappearance of S-H stretching vibrationAnchoring to gold surface via Au-S bond sioc-journal.cn
VCD & DFT Correlation between experimental and calculated spectraDetermination of adsorbed conformer structure , chimia.ch, uwec.edu
VCD & DFT Stable conformer shows carboxylate interaction with AuTwo-point anchoring mechanism chimia.ch

Electrochemical Scanning Tunneling Microscopy (EC-STM) for Surface Analysis

Electrochemical Scanning Tunneling Microscopy (EC-STM) has been instrumental in visualizing the self-assembled monolayers (SAMs) of N-Isobutyryl-L-cysteine on gold surfaces, particularly Au(111), and in studying their potential-induced phase transitions. ingentaconnect.comresearchgate.netmdpi.com These studies are significant for potential applications in biosensors and chromatography. ingentaconnect.comresearchgate.net

EC-STM investigations have revealed that NIBC can form distinct, well-ordered structures on Au(111) surfaces. ingentaconnect.comresearchgate.net The structure of these SAMs can be influenced by preparation conditions such as the pH of the solution. researchgate.netacs.org For example, changing the pH from 5 to 7 can cause a complete shift in the SAM structure from a close-packed lamellar phase to a loose-packed perpendicular phase. acs.org This transition is attributed to the breaking of hydrogen bonds between carboxylic groups and the formation of interactions between the deprotonated carboxylate groups (COO⁻) and the gold surface. acs.org

Furthermore, EC-STM has been used to observe potential-induced phase transitions of NIBC SAMs in solution. ingentaconnect.comresearchgate.net By controlling the electrochemical potential of the Au(111) substrate, researchers can induce structural changes in the monolayer. For instance, one phase of NIBC SAMs shows a transition from an ordered to a disordered structure as the potential is changed from 0.7 V to 0.2 V. ingentaconnect.comresearchgate.net Another phase exhibits a more complex transition from a disordered structure to an intermediate phase and finally to an ordered phase as the potential is increased. ingentaconnect.comresearchgate.net These studies provide a detailed understanding of how the molecular arrangement of NIBC on a surface can be dynamically controlled. ingentaconnect.comresearchgate.net

Interactive Data Table: EC-STM Observations of N-Isobutyryl-L-cysteine SAMs on Au(111)

ConditionObserved Structure/TransitionUnderlying MechanismCitation
pH Change (5 to 7) Shift from close-packed lamellar to loose-packed perpendicular phaseBreaking of hydrogen bonds and formation of COO⁻-Au interactions acs.org
Potential Change (0.7V to 0.2V) Transition from ordered to disordered structures (α phase)Potential-induced structural rearrangement ingentaconnect.com, researchgate.net
Increasing Potential Disordered → γ phase → β phase (ordered)Potential-induced structural ordering ingentaconnect.com, researchgate.net
Positive Potential Phase transition from β phase to α phasePotential-induced break of COO⁻-Au interactions ingentaconnect.com, researchgate.net

Chromatographic and Mass Spectrometric Applications

N-Isobutyryl-L-cysteine is a valuable reagent in the field of chromatography and mass spectrometry, primarily due to its chiral nature, which is exploited for the separation and analysis of enantiomers.

Role as a Chiral Derivatizing Agent for Amino Acid Enantiomer Separation (e.g., HPLC, LC-MS)

N-Isobutyryl-L-cysteine (IBLC) is widely used as a chiral derivatizing agent for the determination of D- and L-amino acids. sigmaaldrich.comscientificlabs.com The process involves reacting the amino acids with o-phthaldialdehyde (OPA) and IBLC. mdpi.comscispace.comlcms.cz This reaction forms fluorescent diastereomeric derivatives that can be separated using standard reversed-phase high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) techniques. nih.govrsc.org

The key to this method is that the chiral center in IBLC interacts with the chiral center of the amino acids, creating diastereomers. Since diastereomers have different physical and chemical properties, they can be resolved on a non-chiral stationary phase, such as a C18 column. mdpi.comnih.gov This indirect approach avoids the need for more specialized and often more expensive chiral stationary phases. scispace.comnih.gov

This methodology has been successfully applied to the analysis of amino acids in various samples, including bioactive peptides, pharmaceutical formulations, and biological fluids. sigmaaldrich.comscientificlabs.commdpi.com It is particularly useful for determining the enantiomeric purity of amino acids, which is critical in pharmaceutical research and for understanding the roles of D-amino acids in biological systems. mdpi.com Automated precolumn derivatization systems have been developed to improve the reproducibility and efficiency of this analytical method. lcms.czlcms.cz

Application in Chiral Metabolomics Profiling

The application of N-Isobutyryl-L-cysteine extends into the emerging field of chiral metabolomics, which aims to profile the full complement of chiral metabolites in a biological system. rsc.orgnih.govresearchgate.net The ability to separate and quantify enantiomers is crucial, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

As a proof of principle, the OPA/IBLC derivatization method has been used to detect chiral metabolites in aqueous extracts of rice. nih.govresearchgate.net These analyses successfully identified all twenty proteinogenic L-amino acids and seven D-amino acids. nih.govresearchgate.net Such applications highlight the importance of IBLC in advancing our understanding of the role of chirality in complex biological systems. nih.gov

Interactive Data Table: Performance of IBLC in Chiral Metabolomics

Application AreaMethodKey FindingCitation
Chiral Metabolite Derivatization OPA/IBLC with LC-MSShowed excellent overall performance for chiral separation and detection nih.gov, researchgate.net
Analysis of Rice Extracts OPA/IBLC with LC-MSDetected 20 L-amino acids and 7 D-amino acids nih.gov, researchgate.net

Computational Modeling and Simulation Approaches

Computational modeling, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental studies of N-Isobutyryl-L-cysteine. acs.orguwec.edu These theoretical approaches are essential for interpreting experimental data and providing a deeper understanding of the molecule's behavior at the atomic level.

DFT calculations have been extensively used to simulate the VCD and IR spectra of NIBC adsorbed on gold clusters. chimia.chuwec.edu By comparing the calculated spectra of different possible conformers with the experimental spectra, researchers can identify the most stable conformation of the molecule on the surface. chimia.chunige.ch These simulations have been vital in establishing the two-point interaction model, where both the thiol and carboxylate groups of NIBC bind to the gold surface. chimia.ch

Simulations have also been employed to investigate the phase transitions of NIBC self-assembled monolayers on Au(111) surfaces. ingentaconnect.comresearchgate.netacs.org DFT calculations helped to explain the observed pH-sensitive phase transition by modeling the energetics of hydrogen bond breaking and the formation of interactions between the carboxylate group and the gold surface. acs.org Similarly, the potential-induced phase transitions observed in EC-STM have been rationalized through DFT calculations that model the effect of the electric potential on the bonding interactions between the molecule and the surface. ingentaconnect.comresearchgate.net

These computational approaches provide invaluable insights that are often difficult or impossible to obtain through experimental methods alone, making them an indispensable tool in the study of N-Isobutyryl-L-cysteine.

Fabrication and Characterization of Self-Assembled Monolayers (SAMs)

N-Isobutyryl-L-cysteine is capable of forming well-defined, chiral self-assembled monolayers (SAMs) on the surfaces of noble metals, most notably on Au(111). acs.orgnih.gov The fabrication process typically involves the immersion of a clean Au(111) substrate into an aqueous solution of NIBC for a specific duration. acs.orgnih.govresearchgate.net In some procedures, the solution is preheated to facilitate the assembly process. acs.orgnih.govresearchgate.net

The resulting monolayers are characterized using high-resolution surface imaging techniques, primarily scanning tunneling microscopy (STM) and in-situ electrochemical STM (EC-STM). acs.orgingentaconnect.comresearchgate.net These studies have revealed that NIBC can form highly ordered, close-packed lamellar structures on the Au(111) surface. acs.orgnih.govresearchgate.net A frequently observed arrangement is a rectangular (4 × √3) lattice, which contains two molecules per unit cell. acs.orgresearchgate.net

The structure of these SAMs is not static and can be precisely controlled by external conditions such as the pH of the deposition solution and the electrochemical potential applied to the substrate. acs.orgingentaconnect.com

Effect of pH: The pH of the NIBC solution during assembly is a critical parameter. acs.orgresearchgate.net A significant structural shift occurs when the pH is changed from 5 to 7. acs.orgnih.gov At pH 5, a close-packed lamellar phase (termed the α phase) is dominant. acs.orgingentaconnect.comresearchgate.net At pH 7, this ordered structure transitions to a loose-packed, perpendicular phase (termed the β phase). acs.orgingentaconnect.comresearchgate.net

Effect of Electrochemical Potential: The stability and structure of NIBC SAMs can be manipulated by controlling the electrical potential of the Au(111) substrate in an electrochemical cell. ingentaconnect.comresearchgate.net The α phase, when subjected to a potential change from 0.7 V to 0.2 V (vs. SCE), transitions from an ordered to a disordered state. ingentaconnect.comresearchgate.net The β phase exhibits more complex behavior, transforming from a disordered structure at potentials below 0.3 V to an intermediate γ phase between 0.4 V and 0.5 V, before reverting to the ordered β phase at potentials between 0.5 V and 0.7 V. ingentaconnect.comresearchgate.net

Table 2: Structural Phases of N-Isobutyryl-L-cysteine SAMs on Au(111)
Phase NameFormation ConditionsStructural CharacteristicsReference(s)
α PhasePrepared in pure NIBC aqueous solution (pH ≈ 5)Close-packed lamellar structure; rectangular (4 × √3) lattice acs.org, ingentaconnect.com, researchgate.net
β PhasePrepared in NIBC solution with phosphate (B84403) buffer at pH 7Loose-packed perpendicular structure acs.org, ingentaconnect.com, researchgate.net
γ PhaseObserved as an intermediate phase from the β phase under potential control (0.4 V < E < 0.5 V)Intermediate ordered structure ingentaconnect.com, researchgate.net

The ability to form well-defined chiral surfaces makes NIBC SAMs promising candidates for applications in biosensing, chromatography, and the creation of biocompatible materials. ingentaconnect.comresearchgate.net The chirality of the surface plays a crucial role in mediating interactions with biological systems.

Studies using SAMs constructed from the enantiomers N-isobutyryl-L-cysteine (L-NIBC) and N-isobutyryl-D-cysteine (D-NIBC) have demonstrated stereoselective interactions with cells. mdpi.com It was observed that a greater number of cells adhered to the L-NIBC surface compared to the D-NIBC surface. mdpi.com Furthermore, cells on the L-enantiomer surface showed a greater tendency to deform and spread out. mdpi.com This difference in cell behavior is attributed to chirality-induced variations in protein adsorption, which subsequently regulates cell adhesion and response. mdpi.com

Beyond surface monolayers, NIBC is used as a chiral capping ligand for gold nanoclusters (AuNCs), imparting biocompatibility and specific functionalities. For example, L-NIBC protected AuNCs have been shown to effectively inhibit the fibrillation of α-Synuclein, a protein implicated in Parkinson's disease, in in-vitro experiments. These functionalized nanoclusters also exhibited significant neuroprotective effects in cellular and mouse models of the disease, successfully alleviating behavioral disorders in the animal models. The use of NIBC as a chiral ligand is a key strategy for developing nanomaterials with selective recognition abilities for biological applications, including advanced biosensing and theranostic platforms. thno.orgnih.gov

Table 3: Biointerface and Biosensing Applications of N-Isobutyryl-L-cysteine
PlatformApplication/FindingBiological Target/SystemReference(s)
L/D-NIBC SAMs on Au(111)Stereoselective cell adhesion; more cells adhere to and spread on the L-NIBC surface.Adherent cells mdpi.com
L-NIBC Protected Gold Nanoclusters (AuNCs)Inhibition of protein fibrillation and neuroprotection.α-Synuclein protein, Parkinson's disease models
NIBC-functionalized NanomaterialsGeneral strategy to create chiral interfaces for biosensing and biocompatible materials.Various (e.g., proteins, cells) ingentaconnect.com, researchgate.net, thno.org, nih.gov

Future Perspectives and Translational Research Pathways

Deeper Elucidation of Cellular and Molecular Mechanisms

Future research will focus on unraveling the precise ways NIBC interacts with cellular components to exert its effects. As an N-acyl derivative of L-cysteine, it is implicated in pathways related to oxidative stress and cellular signaling.

One key area of investigation is its role as a precursor to glutathione (B108866), a critical intracellular antioxidant. researchgate.net Research suggests that, similar to related compounds like N-acetyl-L-cysteine (NAC), NIBC may help mitigate conditions associated with oxidative stress. researchgate.netdovepress.com The molecular mechanism for NAC involves enhancing apoptosis in hypoxic cells by suppressing the transactivation of nuclear factor-kappaB (NF-κB), a protein complex that plays a key role in regulating the immune response to infection and cellular survival. nih.gov Further studies are needed to confirm if NIBC follows a similar pathway.

A significant breakthrough has been the discovery of a specific molecular target for NIBC when it is part of a gold nanocluster. Specifically, the compound Au₁₈(L-NIBC)₁₄ has been shown to specifically target the oligomerization of Apoptosis-associated speck-like protein containing a CARD (ASC). biorxiv.org By inhibiting this process, the nanocluster effectively blocks the activation of ASC-dependent inflammasomes, which are key drivers of inflammation in several autoimmune diseases. biorxiv.org

Additionally, research has shown that surfaces modified with the L-enantiomer of NIBC (L-NIBC) can influence cell morphology, causing neuronal-like PC12 cells to extend more neurite-like branches compared to its D-isomer. taylorfrancis.com This indicates that NIBC directly participates in chirality-dependent interactions at the cellular surface, a mechanism that could be vital for applications in neuroregeneration. taylorfrancis.com In the context of neurodegenerative diseases, gold nanoclusters functionalized with NIBC have also demonstrated an ability to inhibit the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease. nih.gov

Development of Targeted Delivery Systems for Enhanced Efficacy

A major thrust of future research is the incorporation of NIBC into sophisticated drug delivery systems, primarily using gold nanoclusters (AuNCs) and other nanoparticles. nih.govencyclopedia.pubmdpi.com These nanosystems leverage the unique properties of NIBC to enhance therapeutic efficacy and enable targeted delivery.

A critical advantage of using NIBC-functionalized AuNCs is their ability to cross the blood-brain barrier (BBB). amegroups.cnamegroups.org Studies have reported that AuNCs protected by L-NIBC, with sizes around 2 nanometers, can penetrate the BBB to exert direct neuroprotective effects on the central nervous system. amegroups.cnamegroups.org This capability is crucial for treating a range of neurological disorders.

The versatility of NIBC in delivery systems is highlighted by its application in various disease contexts. For instance, researchers have investigated copper sulfide (B99878) (Cu₂S) quantum dots functionalized with NIBC as potential inhibitors of amyloid-beta fibrillation in Alzheimer's disease models. rsc.org Similarly, NIBC-protected AuNCs are being explored for their neuroprotective effects in models of Parkinson's disease. rsc.org The development of these targeted systems aims to deliver therapeutic agents directly to the site of pathology, increasing their effectiveness while minimizing potential systemic effects.

Delivery SystemFunctionalizing AgentTarget/ApplicationKey FindingReference(s)
Gold Nanoclusters (AuNCs)N-Isobutyryl-L-cysteine (NIBC)Central Nervous SystemCapable of crossing the blood-brain barrier for direct neuronal protection. amegroups.cnamegroups.org
Gold Nanoclusters (AuNCs)N-Isobutyryl-L-cysteine (NIBC)Parkinson's DiseaseInhibits α-synuclein fiber aggregation and formation. encyclopedia.pubmdpi.com
Copper Sulfide (Cu₂S) Quantum DotsN-Isobutyryl-L-cysteine (NIBC)Alzheimer's DiseaseStudied for the inhibition of Aβ40 fibrillation. rsc.org
Gold Nanoclusters (AuNCs)N-Isobutyryl-L-cysteine (NIBC)Olanzapine-induced obesityReverses obesity and improves glucose metabolism in rat models. bohrium.com
Gold Nanoclusters (Au₁₈(L-NIBC)₁₄)N-Isobutyryl-L-cysteine (NIBC)Autoimmune DiseasesTargets ASC oligomerization to inhibit inflammasome activation. biorxiv.org

Expansion of Preclinical Disease Models and Efficacy Validation

Validating the therapeutic potential of NIBC requires testing in a broader range of preclinical disease models. Current research has already established its efficacy in several important animal models.

In the field of immunology, Au₁₈(L-NIBC)₁₄ demonstrated remarkable therapeutic effects in a mouse model of multiple sclerosis known as experimental autoimmune encephalomyelitis (EAE). biorxiv.org In this model, the compound prevented axon demyelination, protected the blood-brain barrier, and blocked immune cell infiltration into the central nervous system. biorxiv.org The same study noted significant efficacy in animal models for other autoimmune conditions, including inflammatory bowel disease, psoriasis, and systemic lupus erythematosus, suggesting a broad anti-inflammatory potential. biorxiv.org

In metabolic disease research, NIBC-modified AuNCs were shown to completely prevent and even reverse olanzapine-induced obesity in a rat model. bohrium.com The treatment also improved the animals' glucose metabolism profiles. bohrium.com For neurological conditions, NIBC-based nanoclusters have shown promise in a rat model of deep hypothermic circulatory arrest (DHCA), where they helped alleviate neural injury, and in mouse models of traumatic brain injury (TBI). amegroups.cn Furthermore, in vivo studies in mouse models of Parkinson's disease have confirmed that these nanoclusters can help reverse dopaminergic neuron damage. rsc.org

Early in vitro studies have also pointed to other potential applications, such as antifungal activity against the fungus Scedosporium aurantiacum. researchgate.net

Disease ModelAnimal/SystemTherapeutic AgentOutcomeReference(s)
Multiple Sclerosis (EAE)MouseAu₁₈(L-NIBC)₁₄Prevented demyelination, protected BBB, blocked immune infiltration. biorxiv.org
Inflammatory Bowel DiseaseAnimal ModelAu₁₈(L-NIBC)₁₄Showed remarkable efficacy. biorxiv.org
PsoriasisAnimal ModelAu₁₈(L-NIBC)₁₄Showed remarkable efficacy. biorxiv.org
Systemic Lupus ErythematosusAnimal ModelAu₁₈(L-NIBC)₁₄Showed remarkable efficacy. biorxiv.org
Olanzapine-Induced ObesityRatNIBC-modified AuNCsPrevented and reversed obesity; improved glucose metabolism. bohrium.com
Deep Hypothermic Circulatory ArrestRatAuNCsAlleviated neural injury. amegroups.cn
Parkinson's DiseaseMouseL-NIBC-protected AuNCsReversed dopaminergic damage. rsc.org
Parkinson's Disease (In Vitro)SH-SY5Y CellsL-NIBC-containing AuNCsInhibited synuclein (B1168599) fiber aggregation. encyclopedia.pubmdpi.com

Potential for Novel Therapeutic Strategies and Clinical Translation

The convergence of a well-defined molecular mechanism, targeted delivery, and successful preclinical validation positions NIBC, particularly as a component of gold nanoclusters, as a strong candidate for clinical translation. The research into Au₁₈(L-NIBC)₁₄ is particularly promising, as its definite molecular structure, specific biological target, and clear therapeutic effects suggest good "druggability" for a range of autoimmune diseases. biorxiv.org

The potential therapeutic strategies are diverse:

Autoimmune Disorders: A novel therapy for multiple sclerosis, psoriasis, and inflammatory bowel disease based on the targeted inhibition of the ASC inflammasome. biorxiv.org

Neurodegenerative Diseases: A potential treatment for Parkinson's disease by inhibiting α-synuclein aggregation and for Alzheimer's disease by targeting amyloid-beta fibrillation. nih.govmdpi.comrsc.org

Metabolic Disorders: A new strategy to combat antipsychotic-induced obesity and associated metabolic disturbances. bohrium.com

Surgical Neuroprotection: A potential agent for protecting the brain from injury during complex cardiac surgeries that require deep hypothermic circulatory arrest. amegroups.cn

Before these strategies can reach the clinic, further research is required to evaluate the long-term biosafety and potential immunogenicity of the NIBC-nanoparticle complexes. amegroups.org However, the existing body of evidence provides a strong foundation for moving forward with translational studies, offering the potential for new treatments for a variety of challenging diseases.

Q & A

Q. Reaction Conditions :

ParameterSpecification
SolventWater
Temperature0–5°C
BaseNaOH (1.2 eq)
Isolation MethodCrystallization (ethanol)

How do environmental factors influence NIBC’s efficiency in chiral separations?

Advanced Question
Chromatographic performance depends on pH , temperature , and mobile phase composition . For example:

  • pH : Optimal derivatization occurs at pH 9–10; deviations reduce fluorescence intensity .
  • Temperature : Elevated temperatures (>25°C) accelerate racemization, lowering enantiomeric resolution .
  • Mobile Phase : Acetonitrile/water gradients (e.g., 20–50% acetonitrile over 20 min) improve peak symmetry .

Mitigation Strategy : Pre-equilibrate columns to 25°C and use buffered mobile phases (e.g., 10 mM ammonium acetate) to stabilize pH .

How does NIBC stereochemistry affect DNA interactions?

Advanced Question
The L-isomer preferentially adsorbs relaxed DNA via stronger dipole interactions, while the D-isomer induces supercoiling and weaker binding . This stereodependence is critical in designing DNA separation assays.

Q. Experimental Design :

  • Surface Modification : Immobilize NIBC on gold monolayers (10 nM AuNPs, 30 min incubation).
  • DNA Binding Assay : Compare adsorption kinetics of L- vs. D-NIBC using quartz crystal microbalance (QCM) or circular dichroism (CD) spectroscopy .

What are the best practices for characterizing NIBC purity and structure?

Advanced Question
Key Techniques :

  • HPLC : Purity ≥97% (C18 column, 220 nm detection) .
  • NMR : Confirm stereochemistry (e.g., δ 2.46 ppm for isobutyryl CH₂) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (deviation <0.3%) .

Q. Resolution Workflow :

Purity Validation : Use LC-MS to detect trace impurities (<0.5%) .

Control Experiments : Compare NIBC batches in standardized assays (e.g., OPA derivatization at pH 9.5).

Statistical Analysis : Apply Tukey-Kramer post-hoc tests to assess significance (α = 0.05) .

What safety protocols are essential when handling NIBC?

Basic Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhaling aerosols .
  • Spill Management : Neutralize with 10% sodium bicarbonate and dispose as hazardous waste .

Hazard Note : NIBC is a skin sensitizer (GHS Category 1); wash exposed areas immediately with soap and water .

How does NIBC compare to N-Acetyl-L-cysteine in chiral applications?

Advanced Question

ParameterNIBCN-Acetyl-L-cysteine
Derivatization SpeedFaster (10 min vs. 20 min)Slower
Enantiomer ResolutionSuperior for hydrophobic amino acidsBetter for polar residues
Stability in Storage24 months (2–8°C)12 months (2–8°C)

Mechanistic Basis : NIBC’s isobutyryl group enhances hydrophobicity, improving retention on C18 columns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.